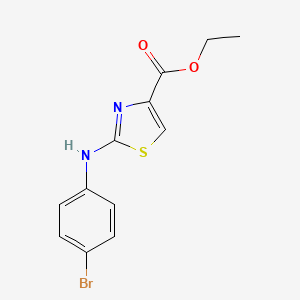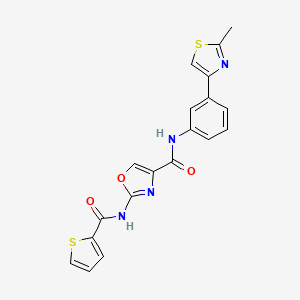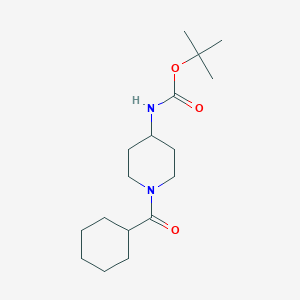
2-(2,5-Dichlorothiophen-3-yl)ethanimidamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,5-Dichlorothiophen-3-yl)ethanimidamide;hydrochloride” is a chemical compound with the CAS Number: 2503204-20-2. It has a molecular weight of 245.56 . The IUPAC name for this compound is 2-(2,5-dichlorothiophen-3-yl)ethene-1,1-diamine hydrochloride .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles were synthesized in 46–89% yields by the reflux of carbothioamides with 2-bromoacetophenone .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6Cl2N2S.ClH/c7-4-1-3(2-5(9)10)6(8)11-4;/h1-2H,9-10H2;1H . This code provides a unique representation of the molecular structure.Applications De Recherche Scientifique
Antimicrobial and Antioxidant Agents
- A study synthesized novel indolyl benzo[b][1,4]diazepins bearing a 2,5-dichlorothiophene moiety. These compounds showed promising results as antimicrobial and antioxidant agents (Biradar & Somappa, 2016).
Protective Effects in Astrocytes
- Research on T-588, a cognitive enhancer, revealed its protective effect against sodium nitroprusside-induced mitochondrial dysfunction in cultured rat astrocytes (Phuagphong et al., 2004).
Structural and Spectroscopic Analysis
- Several papers have focused on the synthesis and structural analysis of compounds containing 2,5-dichlorothiophene, highlighting their complex molecular structures and potential for diverse applications. For instance, studies have analyzed compounds like 6-(2,5-Dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione (Al‐Refai et al., 2014) and 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile (Al‐Refai et al., 2016).
QSAR-Analysis for Antioxidant Activity
- A study conducted QSAR-analysis on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one for potential antioxidant activity (Drapak et al., 2019).
Quantum Computation and Molecular Docking Investigation
- Research involving (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one focused on its quantum computation, electronic structure, and molecular docking, indicating its potential in various applications (SangeethaMargreat et al., 2021).
Electrochromic Properties
- Studies on new derivatives of 2,5-di(thiophen-2-yl)furan-3-carbonitrile and their electrochromic properties have been conducted, suggesting applications in electronic devices (Abaci et al., 2016).
Effects on Learning and Memory
- Research on 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) evaluated its effects on learning and memory facilitation in mice (Jiang Jing-ai, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2S.ClH/c7-4-1-3(2-5(9)10)6(8)11-4;/h1H,2H2,(H3,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXYYBYKKGWZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=N)N)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2431932.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2431933.png)


![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2431938.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2431940.png)


![2-(2-pyrrolidin-1-ylpyridin-4-yl)-N-[2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2431947.png)





